2-(3-Benzenesulfonyl)phenyl-1-aminoethane
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Overview
Description
2-(3-benzenesulfonyl)phenyl-1-aminoethane is a small molecular compound known for its unique chemical structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to an aminoethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzenesulfonyl)phenyl-1-aminoethane typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzenesulfonyl)phenyl-1-aminoethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Davis reagent is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(3-benzenesulfonyl)phenyl-1-aminoethane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-benzenesulfonyl)phenyl-1-aminoethane involves its interaction with molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of the 5-HT6 receptor, a G protein-coupled receptor involved in neurotransmission . The compound binds to the receptor, blocking its activity and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Davis Reagent: 2-(benzenesulfonyl)-3-phenyloxaziridine, used for oxidation reactions.
Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonamides and other sulfonyl compounds.
Uniqueness
2-(3-benzenesulfonyl)phenyl-1-aminoethane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to selectively inhibit the 5-HT6 receptor sets it apart from other benzenesulfonyl derivatives, making it a valuable tool in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H15NO2S/c15-10-9-12-5-4-8-14(11-12)18(16,17)13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 |
InChI Key |
PXOKRWBUDGQCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)CCN |
Origin of Product |
United States |
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